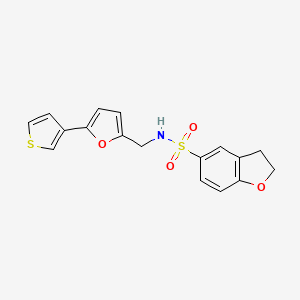
N-((5-(tiofeno-3-il)furano-2-il)metil)-2,3-dihidrobenzofurano-5-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
Medically, sulfonamide derivatives are known for their antibacterial properties. This compound could be investigated for potential therapeutic applications, including as an antimicrobial agent or in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its heterocyclic structure and potential for functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene and furan intermediates, which are then coupled through a series of reactions to form the final compound.
Thiophene Intermediate Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Furan Intermediate Synthesis: The furan ring is often synthesized through the Feist-Benary synthesis, involving the reaction of α-haloketones with β-dicarbonyl compounds.
Coupling Reaction: The thiophene and furan intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired heterocyclic structure.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the palladium-catalyzed coupling reactions to industrial scales.
Análisis De Reacciones Químicas
Types of Reactions
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of strong electrophiles like nitronium ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitronium tetrafluoroborate, bromine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, brominated compounds.
Mecanismo De Acción
The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The heterocyclic rings can also participate in π-π stacking interactions, further influencing its binding properties.
Comparación Con Compuestos Similares
Similar Compounds
N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide.
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-carboxamide: Similar structure but with a carboxamide group.
Uniqueness
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to its combination of a sulfonamide group with a complex heterocyclic structure. This combination provides distinct chemical reactivity and potential for diverse applications in various fields, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, highlighting its synthesis, reactivity, applications, and unique properties
Propiedades
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c19-24(20,15-2-4-16-12(9-15)5-7-21-16)18-10-14-1-3-17(22-14)13-6-8-23-11-13/h1-4,6,8-9,11,18H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTQBESEHYBZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2505279.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2505280.png)
![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2505282.png)

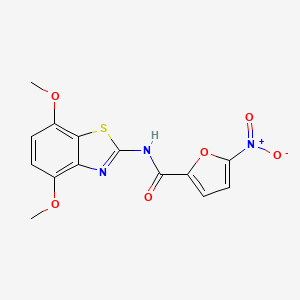
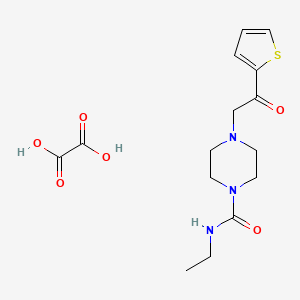
![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)
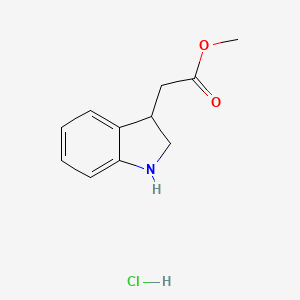
![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2505295.png)
![3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505296.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)
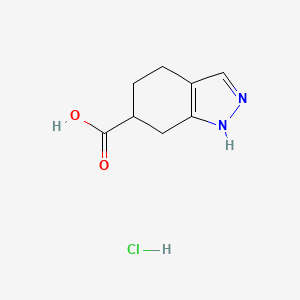
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)
